Technical Guide: 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole
Technical Guide: 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole
This technical guide provides an in-depth analysis of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole , a privileged heterocyclic scaffold in medicinal chemistry. This molecule represents a chimera of two bioactive templates: the tropane core (renowned for high blood-brain barrier penetrability) and the benzimidazole moiety (a promiscuous GPCR recognition element).
Part 1: The Chemical Scaffold & Stereochemical Criticality
The title compound consists of a benzimidazole ring linked via its N1 position to the C3 position of an 8-azabicyclo[3.2.1]octane (nortropane) ring. This structure is not merely a static building block but a dynamic pharmacophore used to target G-Protein Coupled Receptors (GPCRs), specifically Nociceptin/Orphanin FQ (NOP) receptors, Serotonin 5-HT4 receptors, and Muscarinic M1 receptors.
Stereochemical Configuration: The Endo vs. Exo Imperative
The biological activity of this scaffold is strictly governed by the stereochemistry at the C3 position of the tropane ring.
- -Isomer (Endo): The benzimidazole ring is oriented trans to the nitrogen bridge (N8). This is the thermodynamically favored product in many reductive aminations and mimics the spatial arrangement of classical tropane alkaloids like atropine. It is generally the bioactive conformer for NOP and 5-HT4 activity.
- -Isomer (Exo): The benzimidazole is cis to the nitrogen bridge. This conformation often results in significant loss of potency due to steric clash within the receptor binding pocket.
Critical Directive: Unless specified otherwise, synthesis protocols should target the 3-
Physicochemical Profile
The following data represents the core scaffold (N-desmethyl, unsubstituted benzimidazole).
| Property | Value (Approx.) | Significance |
| Molecular Formula | C | Core scaffold |
| Molecular Weight | 227.31 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | 1.8 – 2.2 | Ideal lipophilicity for CNS penetration |
| pKa (N8-Tropane) | ~9.8 | Highly basic; exists as cation at physiological pH |
| pKa (N3-Benzimidazole) | ~5.6 | Weakly basic; protonates only in acidic environments |
| TPSA | ~30 Ų | Excellent membrane permeability |
| Solubility | Low (Neutral); High (HCl Salt) | Formulate as Dihydrochloride salt for assays |
Part 2: Validated Synthetic Protocol
This protocol avoids the low-yielding direct substitution of 3-halotropanes. Instead, it utilizes a "Build-the-Ring" strategy via Nucleophilic Aromatic Substitution (S
Retrosynthetic Logic
-
Cyclization: Benzimidazole formation from a phenylenediamine precursor.[1]
-
Coupling: S
Ar reaction between a reactive fluoronitrobenzene and the tropane amine. -
Chiral Setup: Reductive amination of nortropinone to yield the endo-amine.
Step-by-Step Methodology
Phase A: Preparation of endo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane
Rationale: We use the N-Boc protected nortropinone to prevent side reactions and allow for late-stage diversification.
-
Reagents: N-Boc-nortropinone (1.0 eq), Ammonium Acetate (10 eq), NaCNBH
(1.5 eq), Methanol. -
Procedure:
-
Dissolve N-Boc-nortropinone in dry MeOH under N
. -
Add Ammonium Acetate and stir at RT for 2 hours (Imine formation).
-
Cool to 0°C and slowly add NaCNBH
. -
Reflux for 12 hours.
-
Workup: Quench with NaOH (1M), extract with DCM.
-
Purification: Silica gel chromatography (DCM/MeOH/NH
OH). -
Result: Predominantly endo-amine (>90:10 dr).
-
Phase B: S
Ar Coupling
-
Reagents: Phase A Amine (1.0 eq), 1-Fluoro-2-nitrobenzene (1.1 eq), K
CO (2.0 eq), DMF. -
Procedure:
-
Suspend amine and base in DMF.
-
Add fluoronitrobenzene dropwise at RT.
-
Heat to 80°C for 4 hours. The solution will turn bright yellow/orange (formation of o-nitroaniline derivative).
-
Validation: Monitor by TLC (disappearance of amine).
-
Phase C: Reduction and Cyclization (One-Pot)
-
Reagents: Nitro-intermediate (from Phase B), SnCl
·2H O (5 eq) OR H /Pd-C, Formic Acid (Excess). -
Procedure:
-
Reduction: Dissolve intermediate in EtOH. Add SnCl
and reflux for 3 hours (Nitro Amine). -
Cyclization: Evaporate EtOH. Add Trimethyl Orthoformate (TMOF) and catalytic p-TsOH. Reflux for 2 hours.
-
Alternative: Reflux directly in 98% Formic Acid.
-
-
Deprotection (Final Step):
-
Treat the N-Boc benzimidazole-tropane with 4M HCl in Dioxane for 1 hour.
-
Precipitate as the hydrochloride salt.
-
Synthesis Workflow Diagram
Figure 1: Synthetic route prioritizing stereochemical control and ring construction efficiency.
Part 3: Pharmacological Signaling & Applications[3]
The 1-(tropan-3-yl)benzimidazole scaffold acts as a "master key" for aminergic GPCRs. Its activity is modulated by substituents on the benzimidazole C2 position and the tropane N8 nitrogen.
Primary Mechanism: Nociceptin (NOP/ORL1) Modulation
This scaffold is a structural bioisostere of the endogenous Nociceptin peptide N-terminus.
-
Mechanism: The basic tropane nitrogen mimics the N-terminal tyrosine of Nociceptin, anchoring into the Asp130 residue of the NOP receptor. The benzimidazole moiety occupies the hydrophobic pocket usually bound by the Phe4 residue of the peptide.
-
Effect: Potent agonism (analgesia without opioid side effects) or antagonism (antidepressant effects), depending on the C2-substituent.
Secondary Mechanism: 5-HT4 Agonism
Similar to the BIMU class of compounds (e.g., BIMU-8), this scaffold can stimulate 5-HT4 receptors in the gut and hippocampus.
-
Application: Prokinetic agents (gastroparesis) and cognitive enhancers (Alzheimer's research).
Signaling Pathway Diagram
Figure 2: Divergent signaling pathways engaged by the tropane-benzimidazole scaffold.
Part 4: Experimental Validation Protocols
In Vitro Binding Assay (Radioligand Displacement)
To validate the affinity of the synthesized scaffold against the NOP receptor.
-
Membrane Prep: HEK293 cells stably expressing human NOP receptor.
-
Radioligand: [
H]-Nociceptin (0.2 nM final concentration). -
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl
, 1 mM EDTA, 0.1% BSA. -
Protocol:
-
Incubate membranes (20 µg protein) with radioligand and increasing concentrations of the test compound (10
to 10 M). -
Incubate for 60 min at 25°C.
-
Terminate by rapid filtration over GF/B filters using a cell harvester.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis: Determine
using the Cheng-Prusoff equation. A valid "hit" for this scaffold should show nM.
Handling & Storage[4]
-
Stability: The benzimidazole ring is oxidative-stable, but the secondary amine (if deprotected) is prone to carbamate formation with atmospheric CO
. -
Storage: Store as the HCl salt at -20°C, desiccated.
-
Safety: The molecule is a potent CNS active agent. Handle with strict PPE in a fume hood. Assume potential opioid-like respiratory depression effects until ruled out.
References
-
Turconi, M., et al. (1991). "Synthesis and pharmacological properties of some 2-oxo-1-benzimidazolyl-alkyl-tropanes and related compounds." Journal of Medicinal Chemistry.
-
Mustazza, C., et al. (2000). "Synthesis and biological evaluation of 1-(1-phenyl-1,4-dihydro-3-pyridylcarbonyl)-4-(1-benzimidazolyl)piperidine and related compounds as potential antipsychotic agents." Farmaco.
-
Zaveri, N. T. (2016). "Nociceptin/Orphanin FQ receptor (NOP) ligands: discovery and therapeutic applications." Journal of Medicinal Chemistry.
-
Kato, T., et al. (2009). "Synthesis and structure-activity relationships of 1-(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)-1H-benzimidazole derivatives as novel NOP receptor agonists." Bioorganic & Medicinal Chemistry.
-
PubChem Compound Summary. (2024). "8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine)."[2] National Center for Biotechnology Information.
